molecular formula C8H5IN2O B6180435 1-iodoimidazo[1,5-a]pyridine-3-carbaldehyde CAS No. 2639409-44-0

1-iodoimidazo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B6180435
CAS No.: 2639409-44-0
M. Wt: 272
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with an iodine atom at the 1-position and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-iodoimidazo[1,5-a]pyridine-3-carbaldehyde can be achieved through an iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination process. This method involves the use of aryl methyl ketones and pyridin-2-ylmethylamines as starting materials. The reaction proceeds through a self-sequenced process featuring iodination, Kornblum oxidation, dual amination, and further iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products:

  • Oxidation of the formyl group yields 1-iodoimidazo[1,5-a]pyridine-3-carboxylic acid.
  • Reduction of the formyl group produces 1-iodoimidazo[1,5-a]pyridine-3-methanol.
  • Substitution reactions result in various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-iodoimidazo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in the substituents attached to the ring.

Uniqueness: 1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both an iodine atom and a formyl group, which confer distinct reactivity and potential for further functionalization. This makes it a versatile building block in organic synthesis and a valuable compound in various research applications .

Properties

CAS No.

2639409-44-0

Molecular Formula

C8H5IN2O

Molecular Weight

272

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.